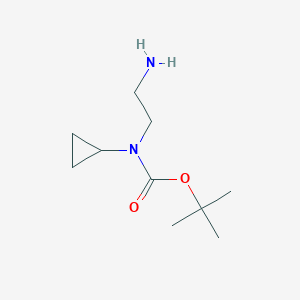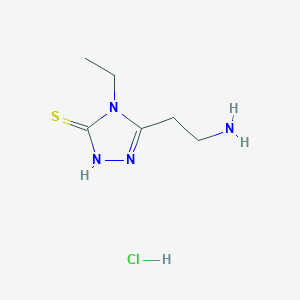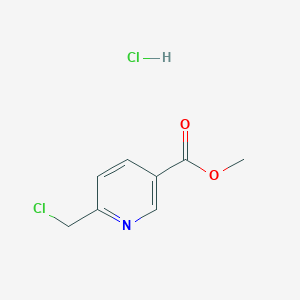
5,7-ジメチル-4-ニトロ-1H-インドール
概要
説明
5,7-Dimethyl-4-nitro-1H-indole is an organic compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of 5,7-dimethyl-4-nitro-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic of indole compounds . The compound has two methyl groups attached to the 5th and 7th carbon atoms and a nitro group attached to the 4th carbon atom .Physical and Chemical Properties Analysis
5,7-Dimethyl-4-nitro-1H-indole has a molecular weight of 190.20 . The compound’s specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources .科学的研究の応用
抗ウイルス活性
インドール誘導体は、5,7-ジメチル-4-ニトロ-1H-インドールに類似した化合物も含め、その抗ウイルス特性について研究されてきました。例えば、特定のインドール誘導体は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています。 これらの誘導体の構造修飾により、高い選択性指数を持つ化合物が得られ、強力な抗ウイルス剤となる可能性があります .
抗HIV特性
HIVに対する闘いでは、インドール誘導体も使用されてきました。新規のインドリルおよびオキソクロメニルキサントン誘導体の分子ドッキング研究は、それらの抗HIV-1剤としての可能性を評価するために実施されました。 これらの研究は、これらの化合物がウイルスと分子レベルでどのように相互作用するかを理解するために不可欠です .
抗がん用途
インドール誘導体は合成され、さまざまな癌細胞株に対する細胞毒性について試験されてきました。いくつかの誘導体は、ドキソルビシンなどの標準的な基準薬と比較して、良好な細胞毒性を持つことが判明しています。 これは、がん治療戦略におけるそれらの潜在的な使用を示唆しています .
Safety and Hazards
将来の方向性
Indole derivatives, including 5,7-dimethyl-4-nitro-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the development of new organic electronic devices, such as OLEDs and organic solar cells, and new photodynamic therapy treatments for cancer.
作用機序
Indole Derivatives and Their Biological Potential
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets and modes of action . .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and modes of action . .
生化学分析
Biochemical Properties
5,7-Dimethyl-4-nitro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5,7-dimethyl-4-nitro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . Additionally, 5,7-dimethyl-4-nitro-1H-indole can interact with DNA and RNA, affecting gene expression and cellular metabolism .
Cellular Effects
5,7-Dimethyl-4-nitro-1H-indole exerts significant effects on various cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, 5,7-dimethyl-4-nitro-1H-indole can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Moreover, the compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . In microbial cells, 5,7-dimethyl-4-nitro-1H-indole disrupts membrane integrity and inhibits essential metabolic processes, resulting in cell death .
Molecular Mechanism
The molecular mechanism of action of 5,7-dimethyl-4-nitro-1H-indole involves several key interactions at the molecular level. The compound can bind to specific enzymes and proteins, inhibiting their activity or altering their function . For example, 5,7-dimethyl-4-nitro-1H-indole has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to DNA damage and cell death. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-dimethyl-4-nitro-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 5,7-dimethyl-4-nitro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 5,7-dimethyl-4-nitro-1H-indole has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, prolonged exposure to the compound can lead to the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of 5,7-dimethyl-4-nitro-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, 5,7-dimethyl-4-nitro-1H-indole can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5,7-Dimethyl-4-nitro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction and oxidation reactions, leading to the formation of reactive intermediates that can interact with cellular components . These metabolic reactions can influence the compound’s activity and toxicity. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to form covalent bonds with proteins and enzymes . Additionally, 5,7-dimethyl-4-nitro-1H-indole can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 5,7-dimethyl-4-nitro-1H-indole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 5,7-dimethyl-4-nitro-1H-indole can accumulate in specific cellular compartments, influencing its localization and activity . For instance, the compound has been shown to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, 5,7-dimethyl-4-nitro-1H-indole can be distributed to various tissues, affecting its overall pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,7-dimethyl-4-nitro-1H-indole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5,7-dimethyl-4-nitro-1H-indole can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Additionally, the compound can localize in the endoplasmic reticulum, affecting protein folding and secretion . These subcellular localizations are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
5,7-dimethyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-7(2)10(12(13)14)8-3-4-11-9(6)8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTODENNQRUCIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694652 | |
| Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-35-2 | |
| Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)


![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)



![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

